molecular formula C15H10N2O3 B2945526 2-(Quinolin-8-yloxy)nicotinic acid CAS No. 1010909-17-7

2-(Quinolin-8-yloxy)nicotinic acid

Cat. No.: B2945526
CAS No.: 1010909-17-7
M. Wt: 266.256
InChI Key: QKUCENYSZARJKX-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yloxy)nicotinic acid is a compound that features a quinoline moiety linked to a nicotinic acid structure via an oxygen atom. This compound is part of the quinoline derivatives family, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-8-yloxy)nicotinic acid typically involves the reaction of 8-hydroxyquinoline with nicotinic acid derivatives. One common method is the Williamson ether synthesis, where 8-hydroxyquinoline reacts with a halogenated nicotinic acid derivative in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile (CH₃CN) . The reaction conditions usually involve heating the mixture to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-8-yloxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the nicotinic acid carboxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at reactive sites.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of nitro groups would yield corresponding amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    8-Hydroxyquinoline: A precursor in the synthesis of 2-(Quinolin-8-yloxy)nicotinic acid with antimicrobial properties.

    Nicotinic Acid: Shares the nicotinic acid moiety and is known for its role in metabolism and as a vitamin (niacin).

Uniqueness

This dual functionality makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-quinolin-8-yloxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15(19)11-6-3-9-17-14(11)20-12-7-1-4-10-5-2-8-16-13(10)12/h1-9H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUCENYSZARJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=CC=N3)C(=O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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